7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule known for its significance in various scientific fields. This compound's unique structure allows it to engage in a myriad of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds. For instance, 5-chloropyrimidin-2-yl can be synthesized through chlorination processes.
Formation of Piperidinyl Compounds: The preparation of the piperidinyl moiety can be achieved through amination reactions.
Conjugation and Final Synthesis: The final step involves coupling these intermediates using specific catalysts and reaction conditions, typically under controlled temperature and pH environments.
Industrial Production Methods
Industrial-scale production requires optimization of these synthetic routes to maximize yield and efficiency. Large-scale reactors, continuous flow chemistry, and automated synthesis platforms are typically employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo:
Oxidation: Reacts with oxidizing agents to form oxo derivatives.
Reduction: Reduction can yield more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and catalysts depending on the desired substitution.
Major Products
The major products vary depending on the type of reaction but often include altered versions of the base structure with added or removed functional groups.
Scientific Research Applications
This compound finds extensive use across several fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Functions as a probe or reagent in studying biological pathways.
Medicine: Potential therapeutic agent due to its bioactivity.
Industry: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
Molecular Targets and Pathways
The compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to other compounds with similar structures:
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: stands out due to its unique combination of functional groups, which confer distinctive reactivity and applications.
Similar compounds include those with the purine core but different substituents, such as 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethylpurine-2,6-dione .
That’s the whole shebang for you! Fascinating, right?
Properties
IUPAC Name |
7-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O4/c1-23-15-14(16(28)24(2)18(23)29)26(10-22-15)9-13(27)25-5-3-4-12(8-25)30-17-20-6-11(19)7-21-17/h6-7,10,12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOPAGPNIJWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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